2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-
Description
The compound 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is a naphthalene derivative featuring a carboxylic acid group at position 2, methoxy substituents at positions 5, 6, and 7, and a benzyl ether (phenylmethoxy) group at position 3. These substituents likely enhance lipophilicity and alter reactivity compared to simpler naphthalenecarboxylic acids.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c1-24-17-10-14-9-15(21(22)23)11-16(18(14)20(26-3)19(17)25-2)27-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
OHXSKAQNYZOEFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are then subjected to various chemical reactions to introduce the methoxy and phenylmethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (CAS 109933-59-7)
- Structure : Methoxy groups at positions 6 and 7, a 4-methylphenyl group at position 4.
- Molecular Formula : C₂₀H₁₈O₄ (molar mass 322.35 g/mol).
- Properties : Higher lipophilicity due to the methylphenyl group compared to the phenylmethoxy-substituted target compound. Predicted pKa of 4.18, similar to other carboxylic acid derivatives .
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN/CD437)
- Structure : Adamantyl and hydroxylphenyl substituents at position 6.
- Biological Activity: Induces apoptosis in malignant cells via mitochondrial pathways, independent of nuclear retinoic acid receptors (RARγ) and p53. Triggers mitochondrial permeability transition (MPT), cytochrome c release, and caspase activation .
- Key Difference : The adamantyl group confers steric bulk and receptor-binding specificity absent in the phenylmethoxy-substituted target compound. AHPN’s hydroxyl group at position 4 may enhance hydrogen bonding critical for mitochondrial interaction, whereas the benzyl ether in the target compound could reduce polarity and alter membrane permeability .
Cosmetic Colorants (e.g., CI 15850 Derivatives)
- Structure : Azo-linked sulfophenyl or naphthyl groups (e.g., 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid ).
- Applications : Used as colorants in cosmetics (e.g., Ba/Sr/K-lakes). Restricted under EU regulations (Section IV/1) .
- Contrast : Unlike the target compound, these derivatives are sulfonated and azo-functionalized, prioritizing stability and color intensity over bioactivity.
Physico-Chemical and Functional Comparison Table
Biological Activity
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a naphthalene ring with multiple methoxy substitutions and has been the subject of various studies exploring its biological effects and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is C21H20O6. Its structure includes:
- Naphthalene Ring : A fused bicyclic aromatic hydrocarbon.
- Methoxy Groups : Three methoxy groups at positions 5, 6, and 7.
- Phenylmethoxy Group : A phenyl group attached through a methoxy linkage at position 4.
This specific arrangement of substituents contributes to its chemical reactivity and potential biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, particularly those related to retinoic acid receptors (RARs), which are crucial for cellular differentiation and development .
- Cellular Uptake : Its lipophilic nature allows it to penetrate cell membranes, influencing intracellular processes.
Pharmacological Potential
Research indicates that derivatives of naphthalene carboxylic acids exhibit various pharmacological activities. For instance:
- Anticancer Activity : Some studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Certain analogs have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies and Research Findings
- Study on Retinoic Acid Receptors :
- Antitumor Activity :
-
Anti-inflammatory Studies :
- Research highlighted the ability of methoxy-substituted naphthalene compounds to reduce inflammation in animal models by downregulating inflammatory markers, suggesting therapeutic applications in chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| 2-Naphthalenecarboxylic acid | C14H10O2 | Anticancer | Induces apoptosis in cancer cells |
| 5-Methoxy-2-naphthoic acid | C15H12O3 | Antimicrobial | Effective against Gram-positive bacteria |
| 6-Methoxy-2-naphthoic acid | C15H12O3 | Anti-inflammatory | Reduces cytokine levels in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
